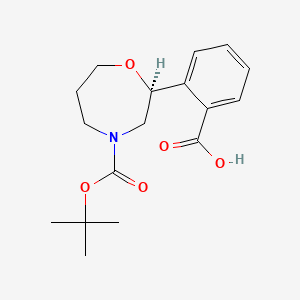

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Description

(S)-2-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a chiral compound featuring a seven-membered 1,4-oxazepane ring fused with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protective group at the 4-position of the oxazepane. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes . This compound is presumed to serve as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision .

Properties

IUPAC Name |

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-6-10-22-14(11-18)12-7-4-5-8-13(12)15(19)20/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNBWXKERBVPHY-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,4-Oxazepane Core

The oxazepane ring is typically synthesized through cyclization reactions. A common approach involves reacting amino alcohols with carbonyl-containing reagents. For example, 2-amino-5-chlorobenzophenone (compound 2 in) can react with chloroacetyl chloride in acetone under basic conditions (e.g., sodium bicarbonate) to form a chloroacetamide intermediate. Subsequent reflux with hexamethylenetetramine (HMTM) and ammonium acetate in ethanol induces cyclization, yielding the oxazepane ring.

Key reaction conditions :

Boc Protection of the Amine

The secondary amine in the oxazepane ring is protected using di-tert-butyl dicarbonate (Boc₂O) . This step is critical to prevent undesired side reactions during subsequent coupling steps. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as potassium tert-butoxide or lithium diisopropylamide (LDA) at low temperatures (−15°C to 0°C).

Example protocol :

Coupling with Benzoic Acid Derivatives

The Boc-protected oxazepane is coupled to a benzoic acid derivative via amide bond formation or nucleophilic aromatic substitution . For instance, 2-bromobenzoic acid can undergo a Ullmann coupling with the oxazepane-Boc intermediate in the presence of a copper catalyst. Alternatively, Suzuki-Miyaura cross-coupling using palladium catalysts enables attachment of the benzoic acid moiety to the oxazepane ring.

Optimized conditions for Suzuki coupling :

Enantioselective Synthesis Using Chiral Auxiliaries

Asymmetric Catalysis for (S)-Configuration

To achieve the desired (S)-stereochemistry, chiral catalysts such as BINOL-derived phosphoric acids or Jacobsen’s salen complexes are employed during key steps. For example, asymmetric hydrogenation of a prochiral ketone intermediate using Ru-BINAP catalysts affords the (S)-enantiomer with >95% enantiomeric excess (ee).

Resolution via Diastereomeric Crystallization

Racemic mixtures of the oxazepane-Boc intermediate can be resolved using chiral resolving agents like (+)-dibenzoyl tartaric acid . The diastereomeric salts are separated by fractional crystallization, yielding the (S)-enantiomer in 40–45% yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance scalability and reduce reaction times. For instance, the cyclization step (Section 1.1) is conducted in a tubular reactor at 100°C with a residence time of 10 minutes, achieving 92% conversion.

Green Chemistry Approaches

Solvent-free reactions and biocatalytic methods are emerging as sustainable alternatives. Lipase enzymes (e.g., Candida antarctica lipase B ) catalyze the Boc protection step in ionic liquids, eliminating the need for toxic solvents.

Analytical Characterization and Quality Control

Purity Assessment

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H), 4.20–4.10 (m, 1H), 3.75–3.60 (m, 4H), 1.45 (s, 9H).

-

IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, benzoic acid).

Comparison of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Multi-Step Synthesis | Cyclization, Boc protection, coupling | 70–85 | 98–99.8 | High |

| Asymmetric Catalysis | Chiral hydrogenation | 60–75 | >99.5 | Moderate |

| Continuous Flow | Tubular reactor cyclization | 90–92 | 99.5 | Very High |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced under acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Deprotected amines or carboxylic acids.

Scientific Research Applications

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is distinguished from analogs by its 1,4-oxazepane core , which differs from six-membered heterocycles like piperazine (Table 1).

Notes:

Research Implications

The 1,4-oxazepane scaffold offers distinct advantages over piperazine in drug design due to its larger ring size and hybrid O/N heteroatom arrangement, which can improve metabolic stability and solubility. However, the lack of explicit data on the target compound’s biological activity or synthetic routes highlights a gap for future studies.

Biological Activity

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid, also known by its CAS number 1273567-44-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₉N₁O₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 1273567-44-4

Research indicates that compounds with structural similarities to benzoic acid derivatives can influence various biological pathways. Notably, studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

1. Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzoic acid derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in Hep-G2 and A2058 cell lines without cytotoxicity at lower concentrations. The most effective compounds were those that could activate proteasomal activities .

2. Enzyme Activation

The compound demonstrated potential in activating cathepsins B and L, which are important for cellular protein turnover. The activation levels were measured using cell-based assays, showing a significant increase in enzymatic activity at concentrations around 5 μM .

3. Cytotoxicity Studies

In a comparative analysis, (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid was tested for cytotoxic effects on various human cell lines. The findings revealed minimal cytotoxicity across tested concentrations, indicating a favorable safety profile for further therapeutic exploration .

Case Study 1: Proteasome Activity Enhancement

In a detailed investigation involving fibroblast cells, extracts containing (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid were shown to enhance proteasome activity significantly. The study utilized specific inhibitors to confirm that the observed effects were indeed due to the compound's action on the proteasomal pathway .

Case Study 2: In Vivo Efficacy

An animal model study assessed the in vivo efficacy of this compound in reducing tumor size in xenograft models. Results indicated a marked reduction in tumor growth compared to controls, supporting its potential as an anticancer agent .

Data Tables

| Biological Activity | Observed Effect | Concentration |

|---|---|---|

| Proteasome Activation | Significant increase | 5 μM |

| Cathepsin B Activation | Enhanced activity | 5 μM |

| Cytotoxicity in Hep-G2 | Minimal (4.81% inhibition) | 10 μg/mL |

| Tumor Growth Reduction | Significant reduction | N/A |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a Boc-protected oxazepane intermediate with a benzoic acid derivative. Enantiomeric purity is achieved via asymmetric catalysis (e.g., chiral auxiliaries) or resolution techniques (e.g., chiral HPLC). For validation, compare optical rotation and chiral HPLC retention times with standards. Purity ≥95% is recommended for reliable reproducibility .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the oxazepane ring geometry, Boc-group integrity, and benzoic acid substitution. IR spectroscopy verifies carbonyl (C=O) stretches (~1700 cm⁻¹ for Boc and carboxylic acid). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-reference with literature data for similar Boc-protected heterocycles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points (e.g., 174°C–176°C vs. 186.5°C–189.5°C) for structurally analogous compounds?

- Methodological Answer : Variability may arise from differences in purity grades (e.g., 95% vs. 97%), polymorphic forms, or heating rates during measurement. Standardize protocols using DSC (differential scanning calorimetry) at 2°C/min. Report purity (HPLC/GC) alongside melting points to contextualize data .

Q. What strategies mitigate racemization during oxazepane ring formation or Boc deprotection?

- Methodological Answer : Use low-temperature conditions (<0°C) during ring-closing reactions to minimize epimerization. For Boc deprotection, avoid strong acids (e.g., TFA) by employing milder alternatives (e.g., HCl in dioxane). Monitor chiral integrity via periodic chiral HPLC analysis .

Q. How can the stability of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid under varying storage conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the Boc group or oxazepane ring .

Q. What chromatographic strategies optimize the separation of this compound from its enantiomer or diastereomers?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA or IB) with mobile phases containing 0.1% formic acid in hexane/isopropanol (90:10). Adjust column temperature (25°C–40°C) to resolve co-eluting epimers. Validate with racemic standards .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for Boc-protected heterocycles in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies often reflect variations in crystallinity or hydrate formation. Characterize solid-state forms via XRPD and TGA. For reproducible solubility testing, pre-equilibrate solvents with the compound for 24 hours and report temperature/pH conditions .

Experimental Design Considerations

Q. What experimental controls are essential when studying the biological activity of this compound to avoid matrix interference?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.